Imidazo[1,5-D][1,2,4]triazine

Catalog No.
S15857234
CAS No.
68457-59-0
M.F
C5H4N4
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imidazo[1,5-D][1,2,4]triazine

CAS Number

68457-59-0

Product Name

Imidazo[1,5-D][1,2,4]triazine

IUPAC Name

imidazo[1,5-d][1,2,4]triazine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-5-2-7-8-4-9(5)3-6-1/h1-4H

InChI Key

UAOOBKAGZAHSNJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NN=CN2C=N1

Imidazo[1,5-D][1,2,4]triazine is a heterocyclic compound characterized by a fused ring system that includes an imidazole and a triazine moiety. Its molecular formula is C5H4N4C_5H_4N_4, with a molecular weight of approximately 120.11 g/mol . This compound exhibits unique structural features that contribute to its diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

, typically involving electrophilic or nucleophilic substitutions due to the presence of nitrogen atoms in the ring structure. Key reactions include:

  • Nucleophilic substitution: The nitrogen atoms can act as nucleophiles, allowing for the substitution of halogens or other electrophiles.
  • Cyclization reactions: It can undergo cyclization with different reagents to form more complex heterocycles.
  • Condensation reactions: Imidazo[1,5-D][1,2,4]triazine derivatives can be synthesized through condensation with carbonyl compounds or other electrophiles .

The biological activity of imidazo[1,5-D][1,2,4]triazine has been explored in various studies. Compounds derived from this scaffold have shown promising activities:

  • Antimicrobial properties: Some derivatives exhibit significant antibacterial and antifungal activities.
  • Anticancer potential: Certain imidazo[1,5-D][1,2,4]triazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory effects: Research indicates potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Several synthesis methods have been developed for imidazo[1,5-D][1,2,4]triazine and its derivatives:

  • NBS-mediated synthesis: A method involving the reaction of 2-amino-triazines with 1,3-dicarbonyl compounds using N-bromosuccinimide (NBS) has been reported to yield good regioselectivity and high yields .
  • Iodine-mediated annulation: This method utilizes iodine to facilitate the reaction between 2-amino[1,3,5]triazines and ketones to produce imidazo[1,5-D][1,2,4]triazines efficiently .
  • Hydrazine condensation: A common approach involves the condensation of thioxoimidazolidines with hydrazine hydrate under controlled conditions to produce various derivatives of imidazo[1,5-D][1,2,4]triazine .

Imidazo[1,5-D][1,2,4]triazine has several applications across different fields:

  • Pharmaceuticals: Its derivatives are being investigated as potential drug candidates for treating infections and cancer.
  • Material Science: The compound's unique properties make it suitable for developing advanced materials such as polymers and organic semiconductors.
  • Agricultural Chemistry: Some derivatives are explored for their potential use as agrochemicals due to their biological activity against pests and pathogens.

Interaction studies involving imidazo[1,5-D][1,2,4]triazine focus on its binding affinity with biological targets. These studies help elucidate its mechanism of action and inform the design of more effective derivatives. Techniques such as molecular docking and spectroscopy are commonly employed to assess these interactions.

Imidazo[1,5-D][1,2,4]triazine shares structural similarities with several other heterocyclic compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Imidazo[1,2-a][1,3,5]triazineFused imidazole/triazineExhibits diverse biological activities similar to imidazo[1,5-D][1,2,4]triazine.
Imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazineThiazole/TriazineContains sulfur in the ring structure; shows distinct pharmacological properties.
BenzimidazoleFused benzene/imidazoleKnown for its widespread use in pharmaceuticals; less nitrogen content compared to triazines.
Pyrido[3',2':4,5]imidazo[1,2-a]pyridineFused pyridine/imidazoleExhibits unique electronic properties due to pyridine; used in drug development.

Imidazo[1,5-D][1,2,4]triazine is unique due to its specific nitrogen arrangement and fused structure that enhances its reactivity and biological profile compared to these similar compounds. Its ability to form diverse derivatives further contributes to its significance in research and application.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Exact Mass

120.043596145 g/mol

Monoisotopic Mass

120.043596145 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-15-2024

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